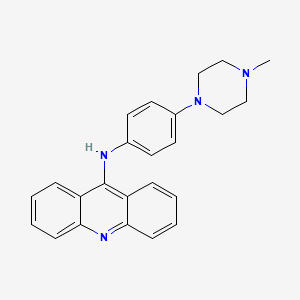

N-(4-(4-Méthyl-1-pipérazinyl)phényl)-9-acridinamine

Vue d'ensemble

Description

JP1302 est un antagoniste sélectif du récepteur adrénergique alpha-2C. Il présente une forte affinité pour le récepteur humain alpha-2C, avec une valeur de Kb de 16 nanomolaires et une valeur de Ki de 28 nanomolaires . JP1302 présente une activité antidépressive et a été utilisé dans l'étude des troubles neuropsychiatriques, de l'insuffisance rénale aiguë et des lésions rénales .

Applications De Recherche Scientifique

JP1302 has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

JP1302 primarily targets the Proto-oncogene tyrosine-protein kinase Src . This enzyme plays a crucial role in the regulation of cellular processes including cell division, survival, migration, and adhesion .

Mode of Action

It is believed to interact with its target, the src kinase, potentially inhibiting its activity . This could lead to changes in the signaling pathways regulated by this enzyme, affecting various cellular processes .

Biochemical Pathways

The biochemical pathways affected by JP1302 are likely related to those regulated by Src kinase. These can include pathways involved in cell proliferation, survival, and migration . The downstream effects of these changes can vary depending on the specific cellular context.

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .

Result of Action

The molecular and cellular effects of JP1302’s action are likely to be diverse, given the wide range of processes regulated by Src kinase . These could potentially include changes in cell growth, survival, and migration .

Analyse Biochimique

Biochemical Properties

JP1302 interacts with the α2C-adrenoceptor, a type of adrenergic receptor. The compound has a high affinity for this receptor, with a Kb value of 16 nM and a Ki value of 28 nM for the human α2C-receptor . This interaction plays a crucial role in its biochemical activity.

Cellular Effects

JP1302 influences cell function by interacting with the α2C-adrenoceptor. This interaction can impact cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects can vary depending on the specific cellular context.

Molecular Mechanism

The mechanism of action of JP1302 involves its binding to the α2C-adrenoceptor. This binding can lead to changes in gene expression and cellular signaling pathways . The compound may also influence enzyme activity, either through inhibition or activation, as part of its molecular mechanism.

Temporal Effects in Laboratory Settings

The effects of JP1302 can change over time in laboratory settings. For example, the compound has been shown to ameliorate renal dysfunction in rats when administered post-ischemia

Dosage Effects in Animal Models

In animal models, the effects of JP1302 can vary with different dosages. For instance, JP1302 has been shown to decrease immobility time in the Forced Swim Test (FST) at doses of 1-10 μmol/kg

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JP1302 implique la préparation de la liqueur mère en dissolvant 2 milligrammes du composé dans 50 microlitres de diméthylsulfoxyde (DMSO), ce qui donne une concentration de la liqueur mère de 40 milligrammes par millilitre . Le composé est ensuite soumis à diverses conditions de réaction pour obtenir le produit souhaité.

Méthodes de production industrielle

Les méthodes de production industrielle de JP1302 ne sont pas largement documentées. Le composé est disponible en diverses quantités à des fins de recherche, ce qui indique qu'il peut être synthétisé et mis à l'échelle pour une production plus importante .

Analyse Des Réactions Chimiques

Types de réactions

JP1302 subit plusieurs types de réactions chimiques, notamment :

Oxydation : JP1302 peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Le composé peut être réduit pour former différents produits réduits.

Substitution : JP1302 peut subir des réactions de substitution, où des groupes fonctionnels spécifiques sont remplacés par d'autres groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant JP1302 comprennent les agents oxydants, les agents réducteurs et divers solvants tels que le DMSO et l'eau .

Principaux produits formés

Les principaux produits formés à partir des réactions de JP1302 dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, les réactions d'oxydation peuvent produire des dérivés oxydés, tandis que les réactions de réduction peuvent produire des formes réduites du composé .

Applications de la recherche scientifique

JP1302 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

JP1302 exerce ses effets en antagonisant sélectivement le récepteur adrénergique alpha-2C. Cet antagonisme perturbe le complexe FACT et dégrade l'histone H1, conduisant à des modifications de l'expression génique et de la fonction cellulaire . La forte affinité du composé pour le récepteur alpha-2C lui permet de moduler efficacement l'activité du récepteur et de produire des effets thérapeutiques .

Comparaison Avec Des Composés Similaires

Composés similaires

OPC-28326 : Un autre composé sélectif alpha-2C ayant des propriétés similaires à JP1302.

Tétrahydrozoline : Un composé ayant une affinité pour les récepteurs adrénergiques alpha.

Chlorhydrate d'amitriptyline : Un composé ayant une activité antidépressive et une affinité pour les récepteurs adrénergiques.

Unicité de JP1302

JP1302 est unique en raison de sa haute sélectivité et affinité pour le récepteur adrénergique alpha-2C. Cette sélectivité permet une modulation ciblée du récepteur, ce qui en fait un outil précieux pour étudier le rôle des récepteurs adrénergiques alpha-2C dans divers processus physiologiques et pathologiques .

Propriétés

IUPAC Name |

N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24/h2-13H,14-17H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZKGUNQLVFEEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230190 | |

| Record name | JP 1302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80259-18-3 | |

| Record name | Acridin-9-yl[4-(4-methylpiperazin-1-yl)phenyl]amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80259-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JP 1302 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080259183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JP 1302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of JP1302?

A: JP1302 acts as a selective antagonist of the α2C adrenoceptor subtype. [, , , ] This means it binds to the α2C adrenoceptor and blocks the effects of agonists, such as norepinephrine, from activating the receptor.

Q2: Can you provide examples from the research demonstrating the selectivity of JP1302 for the α2C adrenoceptor subtype?

A2: Several studies showcase the selectivity of JP1302:

- Mydriasis in Rats: In a study investigating the role of α2 adrenoceptor subtypes in pupil dilation (mydriasis) induced by imidazoline derivatives in rats, JP1302 did not significantly affect the mydriatic effects. This suggests that the α2C adrenoceptor subtype is not significantly involved in this specific physiological response to imidazoline compounds. []

- Anxiety in Neonatal Rats: Research exploring the long-term anxiety effects of sevoflurane anesthesia in neonatal rats found that JP1302, when co-administered with dexmedetomidine (an α2 adrenoceptor agonist), did not block the anxiolytic effects of dexmedetomidine. This suggests that the anxiolytic effects of dexmedetomidine in this model are not mediated through the α2C adrenoceptor subtype. []

- Pulmonary Endothelial Cell Permeability: In a study investigating the protective effects of α2 adrenoceptor activation against TNF-α-induced dysfunction in human pulmonary microvascular endothelial cells, JP1302 reversed the protective effect of dexmedetomidine on endothelial permeability. This suggests that α2C adrenoceptor plays a role in maintaining endothelial integrity in the face of inflammatory insults. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.